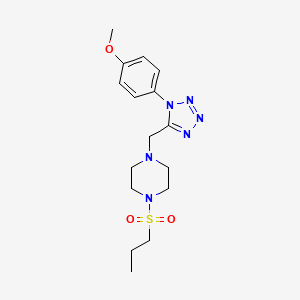

1-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine

CAS No.: 1040651-21-5

Cat. No.: VC6603238

Molecular Formula: C16H24N6O3S

Molecular Weight: 380.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1040651-21-5 |

|---|---|

| Molecular Formula | C16H24N6O3S |

| Molecular Weight | 380.47 |

| IUPAC Name | 1-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]-4-propylsulfonylpiperazine |

| Standard InChI | InChI=1S/C16H24N6O3S/c1-3-12-26(23,24)21-10-8-20(9-11-21)13-16-17-18-19-22(16)14-4-6-15(25-2)7-5-14/h4-7H,3,8-13H2,1-2H3 |

| Standard InChI Key | QMKMQDVFHKIYMN-UHFFFAOYSA-N |

| SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |

Introduction

Chemical Identity and Structural Features

1-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-4-(propylsulfonyl)piperazine (CAS: 1040651-21-5) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₆H₂₄N₆O₃S and a molecular weight of 380.47 g/mol. Its IUPAC name reflects the integration of a tetrazole ring substituted with a 4-methoxyphenyl group, linked via a methylene bridge to a piperazine core bearing a propylsulfonyl substituent.

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 1040651-21-5 |

| Molecular Formula | C₁₆H₂₄N₆O₃S |

| Molecular Weight | 380.47 g/mol |

| SMILES | CCCS(=O)(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=C(C=C3)OC |

| InChIKey | QMKMQDVFHKIYMN-UHFFFAOYSA-N |

| PubChem CID | 30858574 |

The tetrazole moiety (C₅H₃N₄) is a five-membered aromatic ring known for its bioisosteric equivalence to carboxylic acids, enhancing metabolic stability in drug candidates . The piperazine ring (C₄H₁₀N₂) contributes to solubility and bioavailability, while the propylsulfonyl group (-SO₂C₃H₇) may influence receptor binding through polar interactions .

Synthesis and Manufacturing Processes

The synthesis of this compound involves multi-step organic reactions, as inferred from analogous tetrazolyl-piperazine derivatives. A representative protocol, adapted from methods for related structures, includes:

-

Tetrazole Formation: Reaction of 4-methoxyphenyl isonitrile with sodium azide in methanol, catalyzed by cotarnine chloride or similar agents, yields the 1-(4-methoxyphenyl)-1H-tetrazole intermediate .

-

Alkylation: The tetrazole is alkylated with chloromethyl piperazine under basic conditions to attach the methylene bridge.

-

Sulfonylation: The piperazine nitrogen is sulfonylated using propylsulfonyl chloride, completing the synthesis.

Table 2: Synthetic Conditions for Key Steps

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Tetrazole | NaN₃, p-methoxyphenyl isonitrile, MeOH | 60–75% |

| Alkylation | Chloromethyl piperazine, K₂CO₃, DMF | 50–65% |

| Sulfonylation | Propylsulfonyl chloride, Et₃N, DCM | 70–85% |

Critical challenges include optimizing reaction temperatures to prevent tetrazole decomposition and ensuring regioselectivity during sulfonylation . Purification typically involves crystallization from ethyl acetate-hexane mixtures.

Physicochemical Properties

While experimental solubility data remain unreported, computational predictions suggest moderate lipophilicity (LogP ≈ 2.1) due to the methoxyphenyl and sulfonyl groups. The compound’s molar mass (380.47 g/mol) aligns with Lipinski’s rule of five, indicating potential oral bioavailability.

Table 3: Predicted Physicochemical Parameters

| Parameter | Value |

|---|---|

| LogP (Octanol-Water) | 2.1 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 8 |

| Polar Surface Area | 110 Ų |

The sulfonyl group enhances water solubility compared to non-polar analogs, though the tetrazole’s aromaticity may limit dissolution in aqueous media .

Research Applications and Future Directions

Current research focuses on:

-

Structure-Activity Relationship (SAR) Studies: Modifying the sulfonyl chain length or methoxyphenyl substituents to enhance potency .

-

Formulation Development: Encapsulation in nanocarriers to improve solubility and bioavailability.

-

Target Identification: Screening against kinase libraries or inflammatory markers using high-throughput assays.

Table 4: Proposed Research Priorities

| Area | Objective |

|---|---|

| SAR Optimization | Enhance binding affinity to chemokine receptors |

| Toxicity Profiling | Assess hepatotoxicity and CYP inhibition |

| In Vivo Efficacy | Evaluate anti-inflammatory activity in murine models |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume